1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine
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Overview
Description
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a bromopyridine derivative with a cyclopropanamine precursor in the presence of a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the cyclopropanamine structure may interact with amine receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: Shares the bromopyridine moiety but lacks the cyclopropanamine structure.
N,N-Dimethylcyclopropanamine: Contains the cyclopropanamine structure but lacks the bromopyridine moiety.
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)11(3-4-11)8-15-10-5-9(12)6-13-7-10/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
RIZABHXFZNUVNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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